(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide

Lipophilicity Electronic effects Structure-Activity Relationship

(Z)-2,3-Dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide (CAS 337922-38-0) is a synthetic acrylamide derivative bearing a sulfinyl (sulfoxide) bridge, a 2-chlorobenzyl substituent, and a 6-methoxypyridin-3-yl amide terminus. With a molecular formula of C₁₆H₁₃Cl₃N₂O₃S and a molecular weight of 419.7 g·mol⁻¹, the compound contains three chlorine atoms, five hydrogen-bond acceptors, and a computed XLogP3 of approximately 3.6, placing it in a moderately lipophilic property space.

Molecular Formula C16H13Cl3N2O3S
Molecular Weight 419.7 g/mol
Cat. No. B12436430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
Molecular FormulaC16H13Cl3N2O3S
Molecular Weight419.7 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2Cl)Cl)Cl
InChIInChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-11(8-20-13)21-16(22)14(18)15(19)25(23)9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)
InChIKeyKGNTURBTSFOMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2,3-Dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide – Compound Profile and Procurement Context


(Z)-2,3-Dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide (CAS 337922-38-0) is a synthetic acrylamide derivative bearing a sulfinyl (sulfoxide) bridge, a 2-chlorobenzyl substituent, and a 6-methoxypyridin-3-yl amide terminus [1]. With a molecular formula of C₁₆H₁₃Cl₃N₂O₃S and a molecular weight of 419.7 g·mol⁻¹, the compound contains three chlorine atoms, five hydrogen-bond acceptors, and a computed XLogP3 of approximately 3.6, placing it in a moderately lipophilic property space . It is supplied as a research-grade small molecule (typically ≥95% purity) and belongs to a structurally related series that has been screened against sphingosine-1-phosphate receptor 2 (S1P₂) and other targets in the Molecular Libraries Screening Centers Network (MLSCN) [2].

Why (Z)-2,3-Dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide Cannot Be Casually Replaced by Its In-Class Analogs


Although several acrylamide-sulfinyl analogs share the same core scaffold, small structural modifications produce distinct physicochemical and biological profiles that preclude simple interchange. The 2-chlorobenzyl group on the target compound introduces both steric and electronic perturbations relative to the unsubstituted benzyl analog (CAS 1164478-04-9), altering the electron density at the sulfinyl sulfur and the conformational preference of the side chain [1]. The oxidation state of the sulfur bridge further differentiates the sulfinyl (S=O) series from the corresponding sulfanyl (S–CH₂) analogs: the sulfinyl oxygen acts as an additional hydrogen-bond acceptor, modifies the dipole moment, and can participate in distinct target interactions or off-target binding events . Downstream, these molecular-level differences can translate into measurable variations in target affinity, selectivity, and ADME properties, as illustrated by the S1P₂ IC₅₀ data available for the benzyl analog [2]. Therefore, procurement decisions that substitute one in-class compound for another risk introducing uncharacterized activity cliffs that undercut assay reproducibility and SAR interpretation.

Head-to-Head Quantitative Differentiation of (Z)-2,3-Dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide from Its Closest Analogs


2-Chlorobenzyl vs. Unsubstituted Benzyl: Predicted Lipophilicity and Electronic Impact on Sulfinyl Reactivity

The target compound carries a 2-chlorobenzyl substituent, whereas the closest commercially available analog (CAS 1164478-04-9) bears an unsubstituted benzyl group. The ortho-chlorine atom on the target compound is electron-withdrawing (σₘ ≈ 0.37), which polarizes the adjacent sulfinyl S=O bond and can influence both the compound's hydrogen-bond-accepting character and its metabolic stability [1]. Computed XLogP3 values illustrate the lipophilicity shift: 3.6 for the 2-chlorobenzyl derivative vs. 3.1 for the benzyl analog [2]. This difference of ∼0.5 log units is sufficient to affect passive membrane permeability, plasma protein binding, and non-specific binding in biochemical assays.

Lipophilicity Electronic effects Structure-Activity Relationship

Sulfinyl (S=O) vs. Sulfanyl (S–CH₂) Oxidation State: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

The sulfinyl oxygen introduces an additional hydrogen-bond acceptor relative to the sulfanyl analog (CAS 337922-06-2). PubChem-computed descriptors show that the sulfinyl compound possesses 5 H-bond acceptors vs. 4 for the sulfanyl analog [1]. This change also increases the topological polar surface area (tPSA), which can affect oral absorption and blood-brain barrier penetration according to established drug-likeness rules [2]. The sulfinyl group further creates a chiral center at sulfur, yielding a pair of diastereomers if the double bond geometry is fixed; the (Z)-configuration of the target compound locks the stereochemistry, providing a structurally defined entity that the sulfanyl analog (which lacks the S=O stereocenter) does not offer.

Oxidation state Hydrogen bonding tPSA Drug-likeness

Benzylsulfinyl Series S1P₂ Receptor Affinity: A Quantitative Benchmark from the Benzyl Analog

The benzyl analog (CAS 1164478-04-9) was screened in the MLSCN S1P₂ receptor assay (PubChem AID 851) and exhibited an IC₅₀ of 942 nM [1]. A replicate measurement under a related assay format (PubChem AID 856) reported an IC₅₀ of 1,280 nM [2]. These values establish that the acrylamide-sulfinyl scaffold engages the S1P₂ receptor at sub-micromolar concentrations. The 2-chlorobenzyl modification present in the target compound is predicted to modulate this affinity through combined electronic and steric effects on the sulfinyl group and the aromatic ring orientation. Although direct IC₅₀ data for the 2-chlorobenzyl compound have not been published, the benzyl analog provides a validated quantitative benchmark against which the target compound's S1P₂ activity can be compared in follow-up assays.

S1P2 receptor GPCR screening MLSCN IC50

Multi-Target Screening Fingerprint: Differential Activity Across S1P₂, Cyclin B1, and Angiotensin II Type-1 Receptor

The benzyl analog (BDBM41593) was screened against a panel of targets beyond S1P₂. Against G2/mitotic-specific cyclin B1 (PubChem AID 1414), the compound exhibited an EC₅₀ > 1,840 nM, indicating substantially weaker activity relative to S1P₂ (selectivity gap > 2-fold) [1]. This differential activity profile suggests that the acrylamide-sulfinyl scaffold possesses a degree of target selectivity. The 2-chlorobenzyl modification in the target compound is expected to further shift this selectivity fingerprint due to altered steric and electronic interactions. For end-users, this multi-target data supports the use of the 2-chlorobenzyl derivative as a selectivity control compound or as a starting point for developing more selective S1P₂ tool molecules.

Selectivity profiling Multi-target GPCR Cyclin B1

Computed Physicochemical Differentiation: Boiling Point, Density, and Flash Point as Purity and Handling Indicators

The target compound's predicted boiling point (619.7 ± 55.0 °C at 760 mmHg), density (1.5 ± 0.1 g·cm⁻³), and flash point (328.6 ± 31.5 °C) differentiate it from the 4-methoxybenzyl analog, which has a predicted boiling point of 626.4 ± 55.0 °C and a flash point of 332.6 ± 31.5 °C . While these computed values do not confer a direct biological advantage, they serve as practical differentiators for procurement: they inform solvent selection for stock solution preparation, thermal stability under storage conditions, and identity confirmation via GC-MS or differential scanning calorimetry. The target compound's slightly lower boiling point and flash point relative to the 4-methoxy analog reflect the absence of the additional electron-donating methoxy group.

Physicochemical properties Quality control Handling Storage

Recommended Research and Procurement Scenarios for (Z)-2,3-Dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide


S1P₂ Receptor SAR Expansion Using the 2-Chlorobenzyl Derivative as a Lipophilic Probe

Given the established S1P₂ affinity of the benzyl analog (IC₅₀ = 942 nM) and the predicted lipophilicity increase of the 2-chlorobenzyl compound (Δ XLogP3 ≈ +0.5), this compound serves as a rational next-step SAR probe. A medicinal chemistry team can use it to test whether increased lipophilicity enhances or attenuates S1P₂ binding, while simultaneously monitoring selectivity against cyclin B1 to ensure the scaffold does not become promiscuous [1]. The assay-ready purity (≥95%) from commercial suppliers supports direct use in concentration-response experiments without additional purification.

Selectivity Profiling Against Related GPCR and Non-GPCR Targets Using the Acrylamide-Sulfinyl Scaffold

The multi-target screening data available for the benzyl analog—showing a selectivity gap >2-fold between S1P₂ and cyclin B1—provides a rationale for broader selectivity profiling of the 2-chlorobenzyl derivative [1]. Procurement of this compound enables a panel screen against S1P receptor subtypes (S1P₁–S1P₅), the angiotensin II type-1 receptor, and other GPCRs to map the impact of the ortho-chlorine substitution on selectivity. This scenario is particularly relevant for academic screening centers and biotech companies seeking to de-risk their S1P₂ chemical matter before investing in lead optimization.

Oxidation-State-Dependent Pharmacological Comparison: Sulfinyl vs. Sulfanyl

The target compound's sulfinyl group (S=O) differentiates it from the sulfanyl analog (CAS 337922-06-2) by introducing an additional hydrogen-bond acceptor, altering tPSA, and creating a stereocenter at sulfur. Researchers can co-procure both compounds to determine whether the S=O group is a pharmacophoric requirement for S1P₂ binding or for activity at other targets . This head-to-head comparison is a standard medicinal chemistry practice for validating the role of specific functional groups and can be performed in any biochemical or cell-based assay format.

Physicochemical Benchmarking and Quality Control Reference for In-House Synthesis

The predicted boiling point (619.7 ± 55.0 °C), density (1.5 ± 0.1 g·cm⁻³), and flash point (328.6 ± 31.5 °C) of the target compound, which differ measurably from the 4-methoxybenzyl analog, provide a quantitative reference for confirming the identity and purity of newly synthesized batches . An industrial procurement team or a core facility can use these computed values—alongside HPLC retention time, NMR, and MS data—to validate that the supplied material matches the intended structure and is free from structurally similar impurities that could confound biological results.

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